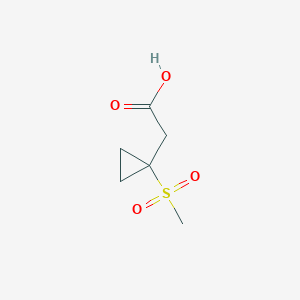

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H10O4S It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid typically involves multiple steps. One common method starts with the ring opening of cyclopropanedimethanol cyclic sulfite using potassium thioacetate to obtain an intermediate compound. This intermediate undergoes sulfonic acid esterification with methanesulfonyl chloride to form another intermediate, which is then subjected to cyano group substitution. The final step involves hydrolyzing the cyano group under alkaline conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and simple reaction conditions to ensure high yield and purity. The steps include ring-opening reactions, esterification, and hydrolysis, which are optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted cyclopropyl acetic acid derivatives

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid serves as a valuable reagent for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and addition reactions.

- Building Block for Cyclopropyl Compounds : This compound is utilized to create cyclopropyl-containing derivatives, which are important in medicinal chemistry for developing new drugs.

Biological Activities

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have focused on its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions mediated by inflammation. It is believed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes .

Pharmaceutical Intermediate

- Drug Development : Ongoing research is exploring the use of this compound as an intermediate in the synthesis of novel pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further development into therapeutic agents targeting various diseases .

- Potential Applications in Pain Management : Given its properties, there is potential for this compound to be developed into non-steroidal anti-inflammatory drugs (NSAIDs), providing analgesic effects with reduced gastrointestinal side effects compared to traditional NSAIDs .

Industrial Uses

- Agrochemicals : The compound may find applications in the production of agrochemicals, where its properties can be harnessed to develop effective pesticides or herbicides .

- Specialty Chemicals : In industrial settings, it can be used to create specialty chemicals that require specific functional groups or properties, enhancing product performance across various applications.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of this compound through its interaction with COX-2 enzymes. In vitro studies demonstrated that the compound effectively inhibited COX-2 activity, leading to reduced production of inflammatory mediators. This suggests potential therapeutic applications for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

- 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid

- 1-(Mercaptomethyl)cyclopropaneacetic acid

Comparison: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Actividad Biológica

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C6H10O4S

- CAS Number : 1887209-88-2

- Melting Point : 42-45°C

- pKa : 4.76 (predicted)

The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis, which can lead to the formation of various biologically active compounds. The compound is known to interact with biological targets through several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have demonstrated COX-2 inhibition, which is significant for anti-inflammatory effects . This suggests that this compound may also exhibit anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms remain to be fully elucidated .

Biological Activity Insights

Recent research highlights the following key findings regarding the biological activity of this compound:

Anti-inflammatory Properties

Research has shown that compounds with similar structures can inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Effects

Studies have indicated that this compound may possess antimicrobial properties. These findings are particularly relevant in the context of drug development for treating infections resistant to conventional antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid | Structure | Moderate COX inhibition |

| 1-(Mercaptomethyl)cyclopropaneacetic acid | Structure | Antimicrobial properties |

The distinct substitution pattern in this compound contributes to its unique reactivity and biological activity profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of analogues led to significant reductions in inflammation markers, suggesting a potential therapeutic application for inflammatory diseases .

- Antimicrobial Activity Assessment : In vitro assays revealed that the compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .

- Pharmacological Applications : Ongoing research is investigating its use as a pharmaceutical intermediate in synthesizing drugs targeting inflammatory and infectious diseases .

Propiedades

IUPAC Name |

2-(1-methylsulfonylcyclopropyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIJAEBUCVQQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.